molecular formula C29H22N4O2 B11492640 5-benzyl-5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

5-benzyl-5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

Cat. No.: B11492640
M. Wt: 458.5 g/mol
InChI Key: SOVYXXXNAAQAQZ-UHFFFAOYSA-N
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Description

5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is a complex heterocyclic compound that features a spiro linkage between a benzimidazoquinazoline and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one typically involves the condensation of benzimidazole derivatives with isatins in the presence of a Lewis acid catalyst such as iodine. The reaction is often carried out in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), at elevated temperatures to achieve high yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the spiro compound.

Scientific Research Applications

5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets. It can bind to DNA, thereby interfering with the replication process and inhibiting cell proliferation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is unique due to its specific structural configuration, which combines the properties of benzimidazole, quinazoline, and indole moieties

Properties

Molecular Formula

C29H22N4O2

Molecular Weight

458.5 g/mol

IUPAC Name

5'-benzyl-5-methoxyspiro[1H-indole-3,6'-benzimidazolo[1,2-c]quinazoline]-2-one

InChI

InChI=1S/C29H22N4O2/c1-35-20-15-16-23-22(17-20)29(28(34)31-23)32(18-19-9-3-2-4-10-19)25-13-7-5-11-21(25)27-30-24-12-6-8-14-26(24)33(27)29/h2-17H,18H2,1H3,(H,31,34)

InChI Key

SOVYXXXNAAQAQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23N(C4=CC=CC=C4C5=NC6=CC=CC=C6N35)CC7=CC=CC=C7

Origin of Product

United States

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